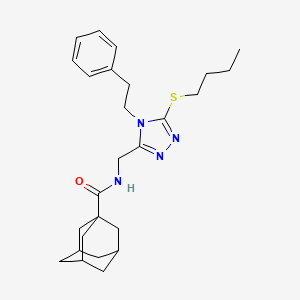![molecular formula C20H25N3O3 B2753773 3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380085-68-5](/img/structure/B2753773.png)
3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one , also known as 4-oxo-1-piperidinecarboxylate , is a heterocyclic compound. Its chemical structure comprises a quinazolinone core with a piperidine ring and an oxane-4-carbonyl substituent. The compound exhibits intriguing pharmacological properties and has drawn attention in drug design and synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the condensation of 1-(Oxane-4-carbonyl)piperidin-4-ylamine with 2-aminobenzoyl chloride or a related quinazolinone precursor. The reaction proceeds through cyclization, leading to the formation of the quinazolin-4-one ring. The choice of reagents and conditions significantly influences the yield and stereochemistry of the product .
Molecular Structure Analysis
The molecular structure of This compound consists of a fused quinazolinone-piperidine scaffold. The oxane-4-carbonyl group contributes to the overall conformation and reactivity. The compound’s stereochemistry and chirality play a crucial role in its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical transformations, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Notably, the use of esters of 3-oxocarboxylic acid instead of aldehydes results in products containing multiple stereocenters. Additionally, the piperidinol intermediate can dehydrate under acidic conditions to form 1,4,5,6-tetrahydropyridine .
Propiedades
IUPAC Name |
3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-19(16-7-11-26-12-8-16)22-9-5-15(6-10-22)13-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,14-16H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAUFHBBOGTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)



![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)
![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)

![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)

